molecular formula C8H6Cl4 B13733502 4-Chloro-2-methyl-1-(trichloromethyl)benzene CAS No. 13630-15-4

4-Chloro-2-methyl-1-(trichloromethyl)benzene

Cat. No.: B13733502
CAS No.: 13630-15-4
M. Wt: 243.9 g/mol
InChI Key: DSAHJVCZRSZMLG-UHFFFAOYSA-N
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Description

4-Chloro-2-methyl-1-(trichloromethyl)benzene is an organic compound with the molecular formula C8H6Cl4. It is a chlorinated derivative of toluene, characterized by the presence of a trichloromethyl group and a chlorine atom on the benzene ring. This compound is known for its applications in various chemical processes and industrial uses .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-methyl-1-(trichloromethyl)benzene typically involves the chlorination of 2-methyl-1-(trichloromethyl)benzene. The reaction is carried out under controlled conditions to ensure the selective substitution of hydrogen atoms with chlorine atoms. The process may involve the use of catalysts and specific reaction temperatures to optimize yield and purity .

Industrial Production Methods: Industrial production of this compound often employs large-scale chlorination reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors and advanced separation techniques ensures high efficiency and minimal by-products. The final product is purified through distillation or recrystallization methods to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-methyl-1-(trichloromethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Chloro-2-methyl-1-(trichloromethyl)benzene has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Chloro-2-methyl-1-(trichloromethyl)benzene involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules. The pathways involved may include enzyme inhibition, disruption of cellular processes, and modulation of signaling pathways .

Comparison with Similar Compounds

Properties

CAS No.

13630-15-4

Molecular Formula

C8H6Cl4

Molecular Weight

243.9 g/mol

IUPAC Name

4-chloro-2-methyl-1-(trichloromethyl)benzene

InChI

InChI=1S/C8H6Cl4/c1-5-4-6(9)2-3-7(5)8(10,11)12/h2-4H,1H3

InChI Key

DSAHJVCZRSZMLG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)C(Cl)(Cl)Cl

Origin of Product

United States

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